molecular formula C6H10N6O B7790477 Dacarbazine CAS No. 94361-71-4

Dacarbazine

Cat. No. B7790477
CAS RN: 94361-71-4
M. Wt: 182.18 g/mol
InChI Key: FDKXTQMXEQVLRF-ZHACJKMWSA-N
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Description

Dacarbazine appears as white to ivory microcrystals or off-white crystalline solid. (NTP, 1992)
(E)-dacarbazine is a this compound in which the N=N double bond adopts a trans-configuration.
An antineoplastic agent. It has significant activity against melanomas. (from Martindale, The Extra Pharmacopoeia, 31st ed, p564). This compound with Oblimersen is in clinical trials for the treatment of malignant melanoma.
This compound is an Alkylating Drug. The mechanism of action of this compound is as an Alkylating Activity.
This compound (also known as DTIC) is an intravenously administered alkylating agent used in the therapy of Hodgkin disease and malignant melanoma. This compound therapy has been associated with serum enzyme elevations during therapy and occasional cases of severe and distinctive acute hepatic failure, probably caused by acute sinusoidal obstruction syndrome.
This compound is a triazene derivative with antineoplastic activity. This compound alkylates and cross-links DNA during all phases of the cell cycle, resulting in disruption of DNA function, cell cycle arrest, and apoptosis. (NCI04)
An antineoplastic agent. It has significant activity against melanomas. (from Martindale, The Extra Pharmacopoeia, 31st ed, p564)

Scientific Research Applications

  • Nanoemulsion formulations of dacarbazine showed increased efficacy in reducing tumor size in an epidermoid carcinoma xenograft mouse model compared to this compound suspension. This increased efficacy might be due to smaller particle size, reduced zeta potential, stable water dispersion, decreased polydispersity index, and greater stability of the drug in nanoemulsion form (Kakumanu et al., 2011).

  • This compound, as a chemotherapeutic agent used in malignant melanoma therapy, has been associated with photosensitivity skin reactions. Awareness of this side effect is important for physicians and patients (Yung et al., 1981).

  • A comprehensive overview of this compound, including its chemical properties, preparation methods, physical characterization, analytical methods, metabolism, pharmacokinetics, and stability studies, was provided. The chapter also reviewed analytical methods and physicochemical properties of this compound and its role in prodrug activation (Al-badr & Alodhaib, 2016).

  • This compound was found to be a potent inducer of genotoxic damage in human lymphocytes in vitro, as evidenced by significant increases in micronucleus and chromosomal aberration frequency, indicating its impact on genetic material (Khan et al., 2010).

  • The development of nanostructured lipid carriers for this compound delivery aimed to improve drug solubility and prolong drug release, showing potential for improving the therapeutic profile of this compound (Almousallam et al., 2015).

  • A study on the complex formation and anticancer effect of Zinc (II)-Dacarbazine complex revealed its potential as an anticancer agent, demonstrating its ability to interfere with cell growth and impede the formation of new tissues (Kumari et al., 2011).

  • Research into a pyridine derivative of this compound explored its cytotoxic activity and cellular-molecular mechanisms of action, suggesting potential modifications to enhance its anticancer activity (Amirmostofian et al., 2013).

  • This compound-loaded hollow mesoporous silica nanoparticles grafted with folic acid showed promising results in enhancing the antimetastatic response in melanoma treatment. This novel nanocarrier significantly improved the treatment of melanoma in vitro and in vivo (Liu et al., 2017).

Mechanism of Action

Target of Action

Dacarbazine is an antineoplastic agent that primarily targets cancer cells . It is particularly effective against melanomas and Hodgkin’s disease . The primary target of this compound is the DNA within these cancer cells .

Mode of Action

This compound belongs to a group of chemotherapy drugs known as alkylating agents . It works by sticking to the cancer cell’s DNA and damaging it . Specifically, this compound is activated by liver microsomal enzymes to monomethyl triazeno imidazole carboxamide (MTIC), which is an alkylating compound . It causes methylation, modification, and cross-linking of DNA, thus inhibiting DNA, RNA, and protein synthesis .

Biochemical Pathways

The biochemical pathway of this compound involves its conversion to the active alkylating metabolite MTIC via the cytochrome P450 system . The cytotoxic effects of MTIC are manifested through alkylation (methylation) of DNA at the O6 and N7 guanine positions, which lead to DNA double-strand breaks and apoptosis .

Pharmacokinetics

After intravenous administration of this compound, the volume of distribution exceeds total body water content, suggesting localization in some body tissue, probably the liver . This compound is extensively metabolized in the liver to the active metabolite MTIC . The elimination half-life of this compound is approximately 5 hours , and about 40% of the drug is excreted unchanged in the urine .

Result of Action

The result of this compound’s action is the inhibition of cancer cell growth. By damaging the DNA of cancer cells, this compound prevents these cells from dividing and proliferating . This leads to a reduction in the size of tumors and can slow the progression of diseases such as melanoma and Hodgkin’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of liver microsomal enzymes is crucial for the activation of this compound . Additionally, the drug’s efficacy can be affected by the patient’s renal function, as a significant portion of this compound is excreted unchanged in the urine . Furthermore, the drug’s distribution within the body may be influenced by the patient’s total body water content .

properties

IUPAC Name

4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxamide
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InChI

InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/b11-10+
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InChI Key

FDKXTQMXEQVLRF-ZHACJKMWSA-N
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Canonical SMILES

CN(C)N=NC1=C(NC=N1)C(=O)N
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Isomeric SMILES

CN(C)/N=N/C1=C(NC=N1)C(=O)N
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Molecular Formula

C6H10N6O
Record name DACARBAZINE
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Molecular Weight

182.18 g/mol
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Physical Description

Dacarbazine appears as white to ivory microcrystals or off-white crystalline solid. (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 59 °F (NTP, 1992), Water: (1 mg/ml at room temp)
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Mechanism of Action

The mechanism of action is not known, but appears to exert cytotoxic effects via its action as an alkylating agent. Other theories include DNA synthesis inhibition by its action as a purine analog, and interaction with SH groups. Dacarbazine is not cell cycle-phase specific., Dacarbazine functions as an alkylating agent after metabolic activation in the liver. It appears to inhibit the synthesis of RNA and protein more than it inhibits the synthesis of DNA. It kills cells slowly, and there appears to be no phase of the cell cycle in which sensitivity is increased ... ., ...FOR CHEMOTHERAPEUTIC EFFECTIVENESS, DACARBAZINE REQUIRES INITIAL ACTIVATION BY CYTOCHROME P450 SYSTEM OF LIVER THROUGH N-DEMETHYLATION REACTION. IN TARGET CELL...OCCURS SPONTANEOUS CLEAVAGE LIBERATING AIC /5-AMINOIMIDAZOLE-4-CARBOXAMIDE/ & ALKYLATING MOIETY, PRESUMABLY DIAZOMETHANE..., Although the mechanism of action of dacarbazine is not known in detail, it is demethylated by liver microsomal enzymes to form an unstable monoalkyl derivative which can decompose spontaneously into alkylating moieties. In light, dacarbazine can also rapidly undergo chemical decomposition to form 4-diazoimidazole-5-carboxamide, which is highly toxic but which has no antitumor activity in vivo ... .
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Color/Form

IVORY MICROCRYSTALINE SUBSTANCE

CAS RN

4342-03-4
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Record name Dacarbazine [USAN:USP:INN:BAN:JAN]
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Melting Point

482 to 491 °F (explosively decomposes) (NTP, 1992), 205 °C, Melting point: 250-255 °C (explosive decomposition)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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